4-chloro-2-{[(E)-(dimethylamino)methylidene]amino}benzenecarboxylic acid
Description
Properties
IUPAC Name |
4-chloro-2-(dimethylaminomethylideneamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-13(2)6-12-9-5-7(11)3-4-8(9)10(14)15/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZFLYPLALWQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=CC(=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-2-{[(E)-(dimethylamino)methylidene]amino}benzenecarboxylic acid involves several steps. One common method includes the reaction of 4-chloro-2-nitrobenzoic acid with dimethylamine under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the compound .
Chemical Reactions Analysis
4-chloro-2-{[(E)-(dimethylamino)methylidene]amino}benzenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atom can be replaced by other substituents under appropriate conditions.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and agrochemicals .
Biology
- Biological Activity Studies : Research indicates that 4-chloro-2-{[(E)-(dimethylamino)methylidene]amino}benzenecarboxylic acid may exhibit significant biological activities. Studies have explored its interactions with various biomolecules, suggesting potential roles in modulating enzyme activities .
Medicine
- Therapeutic Potential : Investigations into its therapeutic applications have highlighted its potential as an anticancer agent. For instance, derivatives of this compound have shown promising results against certain cancer cell lines, indicating its utility in drug development .
Case Studies and Research Findings
- Anticancer Activity : In a study published in the Journal of Research in Pharmacy, derivatives of similar compounds were screened for anticancer activity against various cell lines. The results indicated significant inhibition rates, suggesting that compounds like this compound could be explored further as potential anticancer agents .
- Enzyme Inhibition Studies : A study focusing on enzyme inhibitors explored sulfonamide derivatives similar to this compound, revealing that they effectively inhibit enzymes related to Alzheimer's disease. This suggests that this compound may also have neuroprotective properties worth investigating .
- Material Science Applications : In industrial applications, this compound has been utilized in developing new materials and chemical processes due to its unique chemical structure and reactivity patterns .
Mechanism of Action
The mechanism of action of 4-chloro-2-{[(E)-(dimethylamino)methylidene]amino}benzenecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Core Backbone and Substituents
The compound shares the benzoic acid backbone with the following analogs (Table 1):
Key Observations :
- Furosemide’s sulfonamide and furan groups enhance its diuretic activity, whereas the target’s dimethylamino imine may favor antimicrobial or catalytic applications.
Physicochemical Properties
Melting Points and Solubility
Data from structurally related compounds (Table 2):
Analysis :
- The bulky Schiff base in the target compound likely reduces water solubility compared to 4-amino-2-chlorobenzoic acid. Its acidity (pKa) is expected to be lower than Furosemide’s 3.8 due to electron-withdrawing effects from the chloro and imine groups .
Biological Activity
4-chloro-2-{[(E)-(dimethylamino)methylidene]amino}benzenecarboxylic acid, with the CAS number 477856-31-8, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antimicrobial effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H11ClN2O2
- Molecular Weight : 226.66 g/mol
- Chemical Structure : The compound features a chloro-substituted benzene ring with a dimethylamino group and an imine functional group, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 μM | Inhibition of nucleic acid synthesis |
| Methicillin-resistant Staphylococcus aureus (MRSA) | MBIC 62.216 - 124.432 μg/mL | Biofilm disruption |
The compound exhibits bactericidal properties, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the disruption of protein synthesis pathways and inhibition of nucleic acid production, which are critical for bacterial survival and replication .
Biofilm Inhibition
Biofilms pose significant challenges in treating bacterial infections due to their resistance to antibiotics. The compound has shown promising results in inhibiting biofilm formation.
Table 2: Biofilm Inhibition Data
| Bacterial Strain | Minimum Biofilm Inhibitory Concentration (MBIC) | Minimum Biofilm Eradication Concentration (MBEC) |
|---|---|---|
| MRSA | 62.216 - 124.432 μg/mL | 124.432 - 248.863 μg/mL |
| Staphylococcus epidermidis | 31.108 - 62.216 μg/mL | 124.432 - 248.863 μg/mL |
These findings indicate that the compound can significantly reduce biofilm formation, making it a potential candidate for treating chronic infections associated with biofilms .
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A study published in a peer-reviewed journal reported that the compound exhibited significant antibacterial activity against clinical isolates of MRSA and Enterococcus species, outperforming traditional antibiotics like ciprofloxacin in certain assays .
- Biofilm Disruption Mechanism : Research indicated that the compound's ability to disrupt biofilms may be linked to its interaction with specific bacterial enzymes involved in biofilm formation, suggesting a targeted mechanism of action .
- Comparative Analysis : In comparative studies, the compound was found to have lower MIC values than several other Schiff base derivatives, indicating superior efficacy against resistant strains .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-chloro-2-{[(E)-(dimethylamino)methylidene]amino}benzenecarboxylic acid?
- Methodology :
- Step 1 : Start with 4-chloro-2-aminobenzoic acid. React with dimethylformamide dimethyl acetal (DMF-DMA) in anhydrous ethanol under reflux (70–80°C) for 6–8 hours to form the Schiff base .
- Step 2 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1).
- Step 3 : Purify via recrystallization in ethanol. Yield improvements (70–85%) are achieved by controlling solvent polarity and reaction time.
- Critical Parameters : Moisture-sensitive conditions; use inert gas (N₂/Ar) to prevent oxidation.
Q. How is the compound characterized spectroscopically to confirm its structure?
- Methodology :
- NMR Analysis :
- ¹H NMR : Look for peaks at δ 8.2–8.5 ppm (imine proton, –CH=N–) and δ 3.0–3.2 ppm (N(CH₃)₂ protons) .
- ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and imine carbon at ~160 ppm .
- IR Spectroscopy : Stretching bands for C=O (~1680 cm⁻¹) and C=N (~1620 cm⁻¹) .
- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .
Advanced Research Questions
Q. How do substituents on the benzene ring affect the compound’s biological activity?
- Methodology :
- Step 1 : Synthesize derivatives by introducing substituents (e.g., –NO₂, –OCH₃) at the 5-position of the benzene ring. Use Ullmann coupling or Pd-catalyzed cross-coupling .
- Step 2 : Test derivatives in enzyme inhibition assays (e.g., tyrosine kinase or COX-2). Compare IC₅₀ values to establish structure-activity relationships (SAR).
- Example : Derivatives with electron-withdrawing groups (–Cl, –NO₂) show enhanced activity due to increased electrophilicity of the imine group .
Q. What computational methods are used to predict the compound’s binding affinity to biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., DNA gyrase).
- Key Parameters :
- Binding energy (ΔG): Lower values indicate stronger binding.
- Hydrogen bonds: Identify critical residues (e.g., Arg456 in kinase targets) .
- Validation : Compare docking results with experimental IC₅₀ data from enzymatic assays .
Q. How can contradictions in reported crystallographic data be resolved?
- Methodology :
- Step 1 : Re-examine unit cell parameters (e.g., space group, Z-value) using single-crystal X-ray diffraction.
- Step 2 : Compare hydrogen-bonding patterns (e.g., N–H···O vs. O–H···N) across studies. Use Mercury software for visualization .
- Example : Discrepancies in dihedral angles (e.g., 5°–10° variations) may arise from solvent inclusion during crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
